AG-024322
AG-024322
AG-24322 is a second generation CDK inhibitor. AG-024322 is a potent inhibitor of CDK1, CDK2, and CDK4 that produces cell-cycle arrest and antitumor activity in preclinical models. The no-adverse-effect dose of AG-024322 was 2 mg/kg and associated with overall mean plasma AUC(0-24.5) of 2.11 microg h/mL. This drug was being developed by Pfizer.
Brand Name:
Vulcanchem
CAS No.:
837364-57-5
VCID:
VC0548315
InChI:
InChI=1S/C23H20F2N6/c1-3-26-9-13-10-27-11-16(12(13)2)15-5-4-6-18-20(15)22(31-30-18)23-28-19-8-14(24)7-17(25)21(19)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31)
SMILES:
CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1
Molecular Formula:
C23H20F2N6
Molecular Weight:
418.44191
AG-024322
CAS No.: 837364-57-5
Inhibitors
VCID: VC0548315
Molecular Formula: C23H20F2N6
Molecular Weight: 418.44191
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 837364-57-5 |
---|---|
Product Name | AG-024322 |
Molecular Formula | C23H20F2N6 |
Molecular Weight | 418.44191 |
IUPAC Name | N-((5-(3-(4,6-difluoro-1H-benzo[d]imidazol-2-yl)-1H-indazol-4-yl)-4-methylpyridin-3-yl)methyl)ethanamine. |
Standard InChI | InChI=1S/C23H20F2N6/c1-3-26-9-13-10-27-11-16(12(13)2)15-5-4-6-18-20(15)22(31-30-18)23-28-19-8-14(24)7-17(25)21(19)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) |
Standard InChIKey | VWQIQPRBMMSYCE-UHFFFAOYSA-N |
SMILES | CCNCC1=C(C)C(C2=CC=CC3=C2C(C4=NC5=C(F)C=C(F)C=C5N4)=NN3)=CN=C1 |
Appearance | white solid powder |
Description | AG-24322 is a second generation CDK inhibitor. AG-024322 is a potent inhibitor of CDK1, CDK2, and CDK4 that produces cell-cycle arrest and antitumor activity in preclinical models. The no-adverse-effect dose of AG-024322 was 2 mg/kg and associated with overall mean plasma AUC(0-24.5) of 2.11 microg h/mL. This drug was being developed by Pfizer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AG024322; AG-24322; AG 024322. |
Reference | 1: Johnson N, Li YC, Walton ZE, Cheng KA, Li D, Rodig SJ, Moreau LA, Unitt C, Bronson RT, Thomas HD, Newell DR, D'Andrea AD, Curtin NJ, Wong KK, Shapiro GI. Compromised CDK1 activity sensitizes BRCA-proficient cancers to PARP inhibition. Nat Med. 2011 Jun 26;17(7):875-82. doi: 10.1038/nm.2377. PubMed PMID: 21706030; PubMed Central PMCID: PMC3272302. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume